molecular formula C14H15Cl2N3S B13558783 2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride

2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride

Cat. No.: B13558783
M. Wt: 328.3 g/mol
InChI Key: MAXZMQUEOWPJAW-UHFFFAOYSA-N
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Description

2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. . The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione . This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Further reactions with hydrazonoyl halides and arylidenemalononitrile yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C14H15Cl2N3S

Molecular Weight

328.3 g/mol

IUPAC Name

2-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine;dihydrochloride

InChI

InChI=1S/C14H13N3S.2ClH/c15-7-6-10-3-1-4-11(9-10)13-17-12-5-2-8-16-14(12)18-13;;/h1-5,8-9H,6-7,15H2;2*1H

InChI Key

MAXZMQUEOWPJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(S2)N=CC=C3)CCN.Cl.Cl

Origin of Product

United States

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